molecular formula C16H16N6O B2778220 N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1421527-78-7

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

Cat. No. B2778220
CAS RN: 1421527-78-7
M. Wt: 308.345
InChI Key: WIHQQLXPHGHKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide, also known as TPN-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.

Scientific Research Applications

NNMT Inhibitors for Treating Diabetes

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide has been identified as a novel compound with potential applications in treating diabetes through its inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in metabolic disorders, and its inhibition could ameliorate conditions related to obesity and type 2 diabetes mellitus. The inhibition mechanism involves decreasing adipose NNMT activity, which correlates with improved insulin resistance, suggesting its utility as a therapeutic target for metabolic disorders (Sabnis, 2021).

Antimicrobial Activity

Research into derivatives of nicotinamide, including compounds related to N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide, has shown promising antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, indicating their potential as a basis for developing new antimicrobial agents (Bheemanapalli et al., 2008).

Cancer Research and NAMPT Inhibition

In cancer research, N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide and its derivatives have been explored as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is pivotal in converting nicotinamide to NAD+, an essential molecule in cellular metabolism. Inhibitors of NAMPT, such as FK866, have shown significant metabolic perturbations in human cancer cells, indicating the potential of these compounds in oncological pharmacology and the treatment of various cancer types (Tolstikov et al., 2014).

Prospects in Atherosclerosis Treatment

Nicotinamide derivatives, including N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide, show potential in treating atherosclerosis. Systematic analysis of nicotinamide's pharmacology has highlighted its vasoprotective, anti-inflammatory, and anti-atherosclerotic effects. This analysis suggests the feasibility of using nicotinamide in combination with statins to enhance cardiovascular protection and manage atherosclerosis more effectively (Gromova & Torshin, 2023).

properties

IUPAC Name

N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-10-11(2)21-22(12(10)3)16-18-8-14(9-19-16)20-15(23)13-5-4-6-17-7-13/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHQQLXPHGHKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.